![molecular formula C14H19ClF3N3O B2453324 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(dimethylamino)propyl]propanamide CAS No. 337920-41-9](/img/structure/B2453324.png)
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(dimethylamino)propyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(dimethylamino)propyl]propanamide is a synthetic compound notable for its use in various scientific research and industrial applications. This compound features a pyridine ring substituted with a chloro and trifluoromethyl group, as well as a propanamide side chain attached via a dimethylamino propyl linker.
Mechanism of Action
Target of Action
Trifluoromethylpyridines (tfmp) derivatives, which this compound is a part of, are widely used in the pharmaceutical and agrochemical industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
It’s known that the biological activities of tfmp derivatives are due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives are known to have a wide range of applications in the pharmaceutical and agrochemical industries .
Pharmacokinetics
The compound’s predicted boiling point is 3541±420 °C, and its predicted density is 1417±006 g/cm3 .
Result of Action
Tfmp derivatives are known to have a wide range of biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Action Environment
The development of fluorinated organic chemicals, including tfmp derivatives, is becoming an increasingly important research topic .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Pyridine Ring Assembly: : Starting from a substituted pyridine derivative, the chloro and trifluoromethyl groups can be introduced through halogenation and trifluoromethylation reactions.
Amide Formation: : The propanamide side chain can be attached via an amide coupling reaction, involving reagents such as EDC or DCC in the presence of a base.
Dimethylamino Propyl Linker Introduction:
Industrial Production Methods:
Industrial-scale production often leverages automated synthetic pathways with optimized reaction conditions, ensuring high yields and purity. Large-scale amide coupling and halogenation reactors are utilized, accompanied by continuous monitoring and quality control.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : This compound may undergo oxidation reactions under the influence of strong oxidizing agents, leading to products such as N-oxides.
Reduction: : Reduction reactions may be conducted using hydride donors, potentially converting ketone functionalities within the molecule.
Substitution: : The chloro group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: : Oxidizing agents like mCPBA or KMnO4 under acidic or basic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: : Nucleophiles in the presence of catalysts like Pd/C or in basic conditions.
Major Products:
Oxidation: : Formation of N-oxide derivatives.
Reduction: : Reduction of ketone functionalities to alcohols.
Substitution: : Substituted pyridine derivatives with varied nucleophiles.
Scientific Research Applications
Chemistry:
Used as a building block for complex organic syntheses, particularly in the formation of heterocyclic compounds and as intermediates in drug discovery.
Biology:
Serves as a tool in studying biological pathways, given its potential interactions with biomolecules.
Medicine:
Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
Employed in the production of specialty chemicals, agrochemicals, and polymers due to its reactivity and structural properties.
Comparison with Similar Compounds
3-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(dimethylamino)propyl]propanamide
3-[3-Iodo-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(dimethylamino)propyl]propanamide
These compounds share similar structural motifs but differ in the halogen substituents. The unique combination of a chlorine atom and a trifluoromethyl group in 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(dimethylamino)propyl]propanamide offers distinct reactivity and interaction profiles, making it particularly valuable in targeted scientific and industrial applications.
Properties
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(dimethylamino)propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClF3N3O/c1-21(2)7-3-6-19-13(22)5-4-12-11(15)8-10(9-20-12)14(16,17)18/h8-9H,3-7H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZLQQSFTPGLDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)CCC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2453241.png)
![6-(thiophene-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2453243.png)

![2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2453249.png)
![1-(3-chlorophenyl)-3-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]urea](/img/structure/B2453250.png)
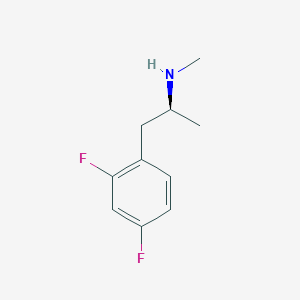
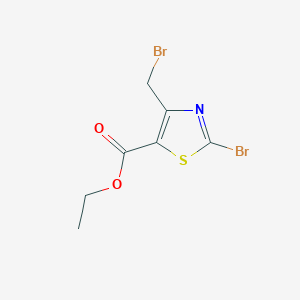
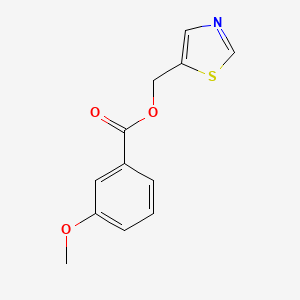
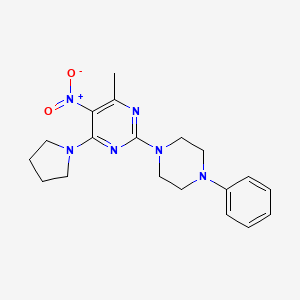

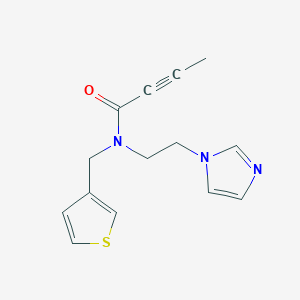

![{[(2,3-Dimethoxyphenyl)methyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2453263.png)

